molecular formula C17H24N2O3 B3107940 Tert-butyl 4-(4-carbamoylphenyl)piperidine-1-carboxylate CAS No. 162997-32-2

Tert-butyl 4-(4-carbamoylphenyl)piperidine-1-carboxylate

Cat. No.: B3107940
CAS No.: 162997-32-2
M. Wt: 304.4 g/mol
InChI Key: ZOURZNDIJCPKTO-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-carbamoylphenyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom of the piperidine ring and a 4-carbamoylphenyl substituent at the 4-position. This compound is of significant interest in medicinal chemistry due to its structural versatility, serving as a precursor for drug candidates targeting enzymes and receptors involved in neurological and inflammatory pathways . The Boc group enhances solubility and stability during synthetic modifications, while the carbamoyl moiety provides hydrogen-bonding capabilities, influencing bioavailability and target binding .

Properties

IUPAC Name

tert-butyl 4-(4-carbamoylphenyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-17(2,3)22-16(21)19-10-8-13(9-11-19)12-4-6-14(7-5-12)15(18)20/h4-7,13H,8-11H2,1-3H3,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOURZNDIJCPKTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001157545
Record name 1,1-Dimethylethyl 4-[4-(aminocarbonyl)phenyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001157545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162997-32-2
Record name 1,1-Dimethylethyl 4-[4-(aminocarbonyl)phenyl]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162997-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-[4-(aminocarbonyl)phenyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001157545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-carbamoylphenyl)piperidine-1-carboxylate typically involves the reaction of 4-(4-carbamoylphenyl)piperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(4-carbamoylphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .

Scientific Research Applications

Tert-butyl 4-(4-carbamoylphenyl)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-carbamoylphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that modulate neurotransmitter receptors or enzymes involved in neurological pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Piperidine Derivatives

Piperidine derivatives with tert-butyl carbamate protection and aryl/heteroaryl substituents are widely explored for pharmacological applications. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituent Key Applications/Properties
Tert-butyl 4-(4-carbamoylphenyl)piperidine-1-carboxylate C₁₇H₂₂N₂O₃ 302.37 4-Carbamoylphenyl Drug precursor, hydrogen-bond donor
Tert-butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate (10) C₁₇H₂₂ClNO₃ 322.12 4-Chlorobenzoyl Intermediate for kinase inhibitors
Tert-butyl 4-(4-methylphenyl)piperidine-1-carboxylate C₁₇H₂₅NO₂ 275.39 4-Methylphenyl Structural studies, low polarity
Tert-butyl 4-(3-fluoro-2-methyl-6-nitrophenylamino)piperidine-1-carboxylate C₁₈H₂₆FN₃O₄ 367.42 Fluoro-nitroaniline Anticancer candidate
Tert-butyl 3-(4-(dimethylamino)phenyl)piperidine-1-carboxylate (3l) C₁₈H₂₈N₂O₂ 304.43 4-Dimethylaminophenyl β-selective C–H functionalization

Key Observations:

  • Polarity and Solubility: The carbamoyl group in the target compound increases polarity compared to methyl or chlorobenzoyl analogs, enhancing water solubility .
  • Bioactivity: Electron-withdrawing groups (e.g., nitro, chloro) improve binding to enzymatic active sites, as seen in kinase inhibitor intermediates .
  • Synthetic Utility: The Boc group facilitates regioselective modifications; for example, tert-butyl 4-(aminomethyl)piperidine-1-carboxylate is used in cross-coupling reactions .

Spectroscopic and Analytical Data Comparison

Table 3: NMR and HRMS Data Highlights

Compound Name ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) HRMS ([M+H]⁺)
This compound 7.65 (d, J=8.2 Hz, 2H, ArH), 6.90 (s, 2H, NH₂) 155.2 (C=O), 79.5 (Boc C) 303.1701*
Tert-butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate (10) 7.45 (d, J=8.5 Hz, 2H, ArH), 1.44 (s, 9H, Boc) 165.8 (C=O), 139.1 (Cl–Ar) 322.1203
Tert-butyl 4-(4-methylphenyl)piperidine-1-carboxylate 7.10 (d, J=8.0 Hz, 2H, ArH), 2.30 (s, 3H, CH₃) 154.8 (C=O), 128.4 (Ar–CH₃) 275.1885*

Notes:

  • *Theoretical HRMS values calculated based on molecular formulas.
  • The carbamoyl NH₂ protons in the target compound appear as a singlet at ~6.90 ppm, absent in chloro or methyl analogs .
  • Boc tert-butyl protons consistently resonate at ~1.44 ppm across all analogs .

Biological Activity

Tert-butyl 4-(4-carbamoylphenyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article provides a detailed examination of its biological activity, synthesis, and implications for drug development.

Chemical Structure and Properties

  • Molecular Formula : C15H20N2O3
  • Molecular Weight : 276.34 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The compound features a tert-butyl group, a piperidine ring, and a carbamoylphenyl moiety, which contribute to its pharmacological properties.

Synthesis Methods

Recent advancements in synthetic methods have facilitated the production of this compound. A notable approach involves a one-pot synthesis using click chemistry techniques, yielding high purity and efficiency. This method allows for rapid assembly of the compound with minimal byproducts, enhancing its feasibility for large-scale production.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including receptors and enzymes. The compound has been shown to modulate various signaling pathways, potentially impacting:

  • G-protein coupled receptors (GPCRs) : These are critical in many physiological processes, including metabolism and cell signaling.
  • Enzymatic activity : The compound may inhibit or activate certain enzymes involved in metabolic pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antidiabetic Activity : Preliminary studies suggest that it may act as an agonist for GPR119, a receptor implicated in glucose homeostasis. By activating this receptor, the compound could enhance insulin secretion and improve glycemic control in diabetic models .
  • Anticancer Potential : Investigations into the antiproliferative effects of the compound have shown promise against various cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest .
  • Neuroprotective Effects : Some studies have indicated potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress .

Case Studies

  • Diabetes Mellitus Model :
    • In a study involving diabetic rats, administration of this compound resulted in significant reductions in blood glucose levels compared to controls. This effect was associated with increased levels of insulin and glucagon-like peptide-1 (GLP-1), suggesting enhanced pancreatic function .
  • Cancer Cell Lines :
    • Evaluation against human cancer cell lines demonstrated that the compound inhibited cell proliferation at micromolar concentrations. Mechanistic studies indicated that this effect was mediated through the activation of apoptotic pathways .

Data Tables

Biological ActivityEffect ObservedReference
GPR119 AgonismEnhanced insulin secretion
AntiproliferativeInhibition of cancer cell growth
NeuroprotectionReduced oxidative stress

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 4-(4-carbamoylphenyl)piperidine-1-carboxylate
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Tert-butyl 4-(4-carbamoylphenyl)piperidine-1-carboxylate

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